4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
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Overview
Description
The compound “4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione” is a complex organic molecule with a pyrrolidine-2,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine-2,3-dione core and the subsequent introduction of various substituents. Common synthetic routes may involve:
Formation of Pyrrolidine-2,3-dione Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or diketones.
Introduction of Substituents: The substituents can be introduced through various reactions such as nucleophilic substitution, Friedel-Crafts acylation, and reductive amination.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its various substituents can be modified to enhance binding affinity and specificity.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows for the targeting of specific molecular pathways, making it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it a valuable addition to the chemical toolbox.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The various substituents on the compound allow for specific binding interactions, which can modulate the activity of the target molecule. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[Hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione
- 4-[Hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione
- 4-[Hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione
- 4-[Hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of substituents, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
8022-37-5 |
---|---|
Molecular Formula |
C141H141F3N18O21 |
Molecular Weight |
2480.7 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N4O5.C29H30N4O4.C29H30N2O3.C27H26N4O5.C25H21F3N4O4/c1-20(2)22-5-7-24(8-6-22)29(36)27-28(35(31(38)30(27)37)26-13-4-21(3)32-33-26)23-9-11-25(12-10-23)40-19-16-34-14-17-39-18-15-34;1-18-4-7-21(8-5-18)27(34)25-26(33(29(36)28(25)35)24-13-6-19(2)30-31-24)20-9-11-22(12-10-20)37-23-14-16-32(3)17-15-23;1-17(2)20-7-11-22(12-8-20)26-25(27(32)23-13-9-21(10-14-23)18(3)4)28(33)29(34)31(26)24-15-6-19(5)30-16-24;1-17-3-12-22(29-28-17)31-24(18-6-10-21(35-2)11-7-18)23(26(33)27(31)34)25(32)19-4-8-20(9-5-19)30-13-15-36-16-14-30;1-14-4-13-19(30-29-14)32-21(15-7-11-18(12-8-15)36-25(26,27)28)20(23(34)24(32)35)22(33)16-5-9-17(10-6-16)31(2)3/h4-13,20,28,36H,14-19H2,1-3H3;4-13,23,26,34H,14-17H2,1-3H3;6-18,26,32H,1-5H3;3-12,24,32H,13-16H2,1-2H3;4-13,21,33H,1-3H3 |
InChI Key |
NIXOVWUDDMBODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(C=C3)C)C4=CC=C(C=C4)OC5CCN(CC5)C)O.CC1=NC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OCCN5CCOCC5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)N4CCOCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)N(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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